2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)quinoline-4-carboxylate
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Overview
Description
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-4-quinolinecarboxylate is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the 4-bromophenyl and 4-chloro-3-nitrophenyl groups. Common reagents used in these reactions include bromine, nitrobenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-4-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide
- 5-(4-Bromophenyl)-N-(4-chloro-3-nitrophenyl)-2-furamide
Uniqueness
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-4-quinolinecarboxylate is unique due to its quinoline core structure, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C24H14BrClN2O5 |
---|---|
Molecular Weight |
525.7 g/mol |
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H14BrClN2O5/c25-16-8-5-14(6-9-16)21-12-18(17-3-1-2-4-20(17)27-21)24(30)33-13-23(29)15-7-10-19(26)22(11-15)28(31)32/h1-12H,13H2 |
InChI Key |
JDBMPMIZGAKWFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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